molecular formula C6H11NO2 B130094 (R)-(-)-Vigabatrin CAS No. 77162-51-7

(R)-(-)-Vigabatrin

カタログ番号: B130094
CAS番号: 77162-51-7
分子量: 129.16 g/mol
InChIキー: PJDFLNIOAUIZSL-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(-)-Vigabatrin, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-(-)-Vigabatrin, a structural analogue of gamma-aminobutyric acid (GABA), is primarily known for its role as an antiepileptic drug. It acts by irreversibly inhibiting GABA transaminase (GABA-T), thereby increasing GABA levels in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in treating various types of epilepsy, and additional biological activities.

Pharmacokinetics

Vigabatrin is characterized by its unique pharmacokinetic profile:

  • Absorption : The drug is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours post-administration. Its bioavailability is approximately 50% for the S-enantiomer and 65% for the R-enantiomer .
  • Distribution : Vigabatrin is not protein-bound and has a mean volume of distribution of about 1.1 L/kg . Despite this, cerebrospinal fluid concentrations are only about 10% of plasma levels six hours after administration .
  • Elimination : The elimination half-life ranges from 5.3 to 7.4 hours, with renal excretion being the major route of elimination, accounting for approximately 70% recovery in urine .

Treatment of Infantile Spasms

A significant body of research highlights the efficacy of this compound in treating infantile spasms:

  • In a cohort study involving 101 patients, vigabatrin successfully terminated spasms in 56.9% of cases within an average of five days . Long-term follow-up revealed that 38.1% of responders experienced severe neurological dysfunction, and 42% developed late epilepsy .
  • A systematic review indicated that while vigabatrin is effective, it may not be as beneficial as hormonal therapies for new-onset infantile epileptic spasms syndrome (IESS), with odds ratios suggesting hormonal treatments have better outcomes .

General Efficacy in Epilepsy

In broader studies, vigabatrin has shown promising results in various forms of epilepsy:

  • A comparative study found that approximately 30-40% of patients experienced significant seizure reduction or disappearance when treated with vigabatrin .
  • The drug has been particularly effective in patients with tuberous sclerosis complex, where it serves as an add-on therapy for refractory cases .

Additional Biological Activities

Beyond its antiepileptic properties, this compound has demonstrated other biological activities:

  • Antioxidant Activity : Studies have shown that vigabatrin exhibits antioxidant properties, which may contribute to its neuroprotective effects in the CNS .
  • Cytotoxic Effects : Research indicates potential cytotoxicity against various cancer cell lines, suggesting that vigabatrin could have applications beyond epilepsy treatment .

Case Report on Efficacy

A notable case involved a patient treated with a vigabatrin analogue (CPP-115), which indicated improvements in seizure control despite initial side effects like decreased appetite and fatigue. Adjustments to the dosage were necessary to optimize therapeutic outcomes without compromising patient comfort .

科学的研究の応用

Pharmacological Mechanism

Vigabatrin functions by irreversibly inhibiting GABA-T, the enzyme responsible for the degradation of GABA. This inhibition results in elevated GABA concentrations in the synaptic cleft, which enhances inhibitory neurotransmission and reduces seizure activity. The pharmacokinetics of vigabatrin show complete absorption following oral administration, with peak plasma concentrations achieved within 1.5 to 3 hours after dosing .

Refractory Complex Partial Seizures

Vigabatrin is indicated as an adjunctive therapy for adults and children over two years old with refractory complex partial seizures. Clinical studies have demonstrated significant efficacy in reducing seizure frequency among patients who have not responded adequately to other antiepileptic drugs (AEDs). For instance, a study involving 1678 patients reported that 51% of those treated with vigabatrin experienced a 50% or greater reduction in seizure frequency compared to only 9% in the placebo group .

Infantile Spasms

Vigabatrin is also approved for monotherapy in treating infantile spasms, particularly in patients with West syndrome. The drug has shown effectiveness in terminating spasms, with studies indicating that approximately 56.9% of responders achieved cessation of spasms within five days of treatment initiation .

Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

This rare genetic disorder leads to elevated levels of gamma-hydroxybutyric acid (GHB) due to impaired GABA metabolism. Vigabatrin helps lower GHB levels by inhibiting GABA-T, thereby managing symptoms associated with this condition .

Efficacy and Safety

A comprehensive review of multiple clinical trials indicates that while vigabatrin is effective, it carries a risk of visual field loss. In a study involving over 1200 patients treated with vigabatrin, approximately 44% experienced visual field defects, highlighting the need for regular ophthalmic assessments during treatment .

Long-term Outcomes

Longitudinal studies have assessed the long-term outcomes of patients treated with vigabatrin for infantile spasms. Follow-up evaluations revealed that while many patients achieved initial seizure control, a significant proportion exhibited unfavorable neurological outcomes over time, emphasizing the importance of continuous monitoring and assessment .

Comparative Data Table

StudyPatient GroupInterventionResults
Cruz et al.Adults with complex partial seizuresVigabatrin (1g/day, 3g/day, 6g/day) vs Placebo51% (6g/day), 53% (3g/day) had ≥50% reduction in seizuresVigabatrin effective as adjunct therapy
Bresnahan et al.Adults with refractory seizuresVigabatrin vs Placebo for 36 weeks48% vigabatrin vs 26% placebo had ≥50% reductionVigabatrin well tolerated and effective
Long-term Infantile Spasms StudyChildren treated with vigabatrinMonotherapy for infantile spasms56.9% terminated spasms within five daysEffective but long-term outcomes variable

特性

IUPAC Name

(4R)-4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227925
Record name (R)-(-)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77162-51-7
Record name (R)-Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77162-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Vigabatrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R (-)-γ-Vinyl-gaba
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Vigabatrin
Reactant of Route 2
(R)-(-)-Vigabatrin
Reactant of Route 3
(R)-(-)-Vigabatrin
Reactant of Route 4
(R)-(-)-Vigabatrin
Reactant of Route 5
(R)-(-)-Vigabatrin
Reactant of Route 6
(R)-(-)-Vigabatrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。